molecular formula C20H24O3 B8293006 Tert-butyl [4-(benzyloxy)-2-methylphenyl]acetate

Tert-butyl [4-(benzyloxy)-2-methylphenyl]acetate

Cat. No.: B8293006
M. Wt: 312.4 g/mol
InChI Key: RUNGGFNZCGBWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl [4-(benzyloxy)-2-methylphenyl]acetate is a useful research compound. Its molecular formula is C20H24O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

tert-butyl 2-(2-methyl-4-phenylmethoxyphenyl)acetate

InChI

InChI=1S/C20H24O3/c1-15-12-18(22-14-16-8-6-5-7-9-16)11-10-17(15)13-19(21)23-20(2,3)4/h5-12H,13-14H2,1-4H3

InChI Key

RUNGGFNZCGBWRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)CC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-benzyloxy-2-bromotoluene (1 g, 3.61 mmol) in THF (10 ml) was added 2-tert-butoxy-2-oxoethylzinc chloride (18.04 ml, 9.02 mmol). Nitrogen gas bubbled through the mixture for 10 min. then Pd2(dba)3 (0.165 g, 0.180 mmol) and X-PHOS (0.172 g, 0.361 mmol) were added and the resulting mixture heated at 60° C. for 50 min. The mixture was cooled, diluted with ethyl acetate (20 mL), washed with aqueous ammonium chloride (saturated, 1×15 mL), dried over MgSO4, filtered and the solvent evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (Biotage 50M), using a gradient eluant of EtOAc/Hexane (0-20%) to afford the title compound. LC/MS (m/z): 335 (M+Na)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18.04 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.172 g
Type
reactant
Reaction Step Three
Quantity
0.165 g
Type
catalyst
Reaction Step Three

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